Technical Deep Dive: L-817,818 as a Selective Probe for SST5 Signaling
Technical Deep Dive: L-817,818 as a Selective Probe for SST5 Signaling
Executive Summary & Compound Profile
L-817,818 is a potent, non-peptide agonist highly selective for the somatostatin receptor subtype 5 (SST5) .[1] Developed by Merck Research Laboratories, this compound represents a critical pharmacological tool for distinguishing the physiological roles of SST5 from the closely related SST2 receptor, particularly in the context of glucose homeostasis and neuroprotection.
Unlike native Somatostatin-14 (SRIF-14), which binds promiscuously to all five receptor subtypes (SST1–5), L-817,818 exhibits a binding affinity profile that allows for the isolation of SST5-mediated signaling pathways.[1] It is widely utilized to investigate the suppression of insulin secretion in pancreatic
Chemical & Physical Properties
| Property | Detail |
| Chemical Name | (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate |
| Class | Peptidomimetic (Indole derivative) |
| Molecular Weight | ~536.68 g/mol |
| Solubility | Soluble in DMSO (>10 mM); limited aqueous solubility without carrier.[1] |
| Storage | -20°C (desiccated); protect from light. |
Molecular Mechanism of Action (MoA)
The utility of L-817,818 lies in its ability to selectively engage the SST5 receptor, a G-protein-coupled receptor (GPCR) predominantly coupled to the
Receptor-Ligand Interaction
Upon binding to the orthosteric site of SST5, L-817,818 induces a conformational change that catalyzes the exchange of GDP for GTP on the
Downstream Signaling Pathways[1]
-
Canonical Pathway (Metabolic): The activated
subunit inhibits Adenylyl Cyclase (AC) , leading to a rapid depletion of intracellular cAMP. This reduction decreases Protein Kinase A (PKA) activity.[1] In pancreatic -cells, this cascade (combined with action) hyperpolarizes the cell via channels and inhibits Voltage-Dependent Calcium Channels (VDCC), ultimately suppressing insulin exocytosis.[1] -
Non-Canonical Pathway (Neuronal/Retinal): Recent studies indicate that L-817,818 also modulates T-type
channels via a Nitric Oxide (NO) / cGMP / Protein Kinase G (PKG) dependent pathway, providing neuroprotection by preventing calcium overload in retinal ganglion cells.[1]
Figure 1: Dual signaling cascades activated by L-817,818 at the SST5 receptor: canonical cAMP inhibition (metabolic) and NO/cGMP modulation (neuronal).[1]
Comparative Pharmacology
The defining characteristic of L-817,818 is its selectivity profile.[1] While native somatostatin binds all subtypes with sub-nanomolar affinity, L-817,818 maintains high affinity for SST5 while showing significantly reduced affinity for SST2, the other major endocrine receptor.[1]
Table 1: Binding Affinity Profile (
| Receptor Subtype | Selectivity Ratio (vs. SST5) | Physiological Relevance | |
| hSST5 | 0.4 | 1x | Primary Target (Insulin inhibition) |
| hSST1 | 3.3 | ~8x | Minor cross-reactivity at high doses |
| hSST2 | 52.0 | ~130x | Glucagon/GH regulation (Avoided) |
| hSST3 | 64.0 | ~160x | Neuronal/Apoptosis |
| hSST4 | 82.0 | ~200x | Anti-inflammatory |
Note: Data aggregated from Rohrer et al. (1998) and subsequent validation studies.[1] Selectivity ratios indicate that at concentrations <10 nM, L-817,818 is functionally specific for SST5.[1]
Experimental Protocols
Protocol A: Functional cAMP Inhibition Assay (CHO-K1/hSST5 Cells)
Objective: Validate agonist activity by measuring the inhibition of forskolin-stimulated cAMP.[1]
Reagents:
-
CHO-K1 cells stably expressing hSST5.[1]
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).[1]
-
Stimulant: Forskolin (10
M final).[1] -
Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).[1]
Workflow:
-
Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume plate.
-
Agonist Preparation: Prepare a 10-point serial dilution of L-817,818 in Assay Buffer (Range: 100 nM down to 1 pM).[1]
-
Treatment:
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.[1] Incubate 1 hour.
-
Read: Measure HTRF ratio (665/620 nm).
-
Analysis: Plot % Inhibition vs. Log[Agonist]. Calculate
.
Figure 2: Functional assay workflow for quantifying
Protocol B: Membrane Radioligand Binding (Competition)
Objective: Determine Binding Affinity (
-
Ligand: [
I]-Somatostatin-14 (0.05 nM).[1] -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.1% BSA. -
Critical Step: Use Polyethyleneimine (PEI) (0.5%) to pretreat GF/B filters for 1 hour to reduce non-specific binding of the hydrophobic L-817,818 compound to the filter matrix.[1]
-
Incubation: 1 hour at 30°C. Equilibrium is slower for peptidomimetics than native peptides; do not shorten this step.[1]
Physiological Implications & Applications
Resolving the Insulin Secretion Debate
Historically, the relative contributions of SST2 and SST5 to insulin suppression were debated due to species differences.
-
Rodents: SST2 is the dominant receptor for inhibiting insulin.
-
Humans: L-817,818 studies have been pivotal in demonstrating that SST5 is the primary mediator of insulin suppression in human
-cells.[1] -
Clinical Relevance: This explains why SST2-preferring analogs (like Octreotide) are less likely to cause hyperglycemia compared to pan-somatostatin ligands (like Pasireotide), which hit SST5 hard and suppress insulin significantly.[1]
Neuroprotection (Glaucoma)
Recent evidence (2019-2021) suggests L-817,818 reduces retinal ganglion cell (RGC) loss in experimental glaucoma models.[1]
-
Mechanism: Suppression of T-type
currents prevents excitotoxicity.[1] -
Outcome: Downregulation of pro-apoptotic Bax and upregulation of anti-apoptotic Bcl-2.[1][2]
References
-
Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry.[1] Science, 282(5389), 737-740.[1]
-
Pless, J. (2003). Biological activity of somatostatin receptors in GC rat tumour somatotrophs: evidence with sst1-sst5 receptor-selective nonpeptidyl agonists.[1] Journal of Endocrinology, 177(1), 161-172.[1]
-
Zambre, Y., et al. (1999). Inhibition of human pancreatic islet insulin release by receptor-selective somatostatin analogs directed to somatostatin receptor subtypes 2 and 5.[1] Biochemical Pharmacology, 57(10), 1159-1164.[1]
-
Sun, X. H., et al. (2019). Activation of somatostatin receptor 5 suppresses T-type Ca2+ channels through NO/cGMP/PKG signaling pathway in rat retinal ganglion cells.[1][3] Neuroscience Letters, 708, 134337.[1]
-
Wang, Z., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma.[1][2] Experimental Eye Research, 202, 108449.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of somatostatin receptor 5 suppresses T-type Ca2+ channels through NO/cGMP/PKG signaling pathway in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
